N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-2H-1,3-benzodioxole-5-carboxamide
Description
This compound belongs to the triazolothiazole family, characterized by a fused [1,2,4]triazolo[3,4-b][1,3]thiazole core linked to a 1,3-benzodioxole-5-carboxamide moiety. The benzodioxole group enhances lipophilicity and may improve membrane permeability, while the triazolothiazole scaffold is associated with diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c17-10(7-1-2-8-9(5-7)19-6-18-8)13-11-14-15-12-16(11)3-4-20-12/h1-2,5H,3-4,6H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYJREYRLMGDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. These diverse biological activities suggest that the compound could potentially interact with a variety of targets.
Mode of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in various ways. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially facilitate interactions with target molecules.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound could influence multiple pathways
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Biological Activity
N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of triazole and thiazole rings linked to a benzodioxole moiety. Its molecular formula is with a molecular weight of approximately 286.30 g/mol. The structural complexity suggests a range of potential pharmacological applications.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Related triazolo-thiazole derivatives have shown activity against various bacteria including Staphylococcus aureus and Escherichia coli. The disc diffusion method demonstrated varying degrees of inhibition depending on the structural modifications made to the compounds .
- Antifungal Properties : Compounds in this class have also been tested against fungi such as Candida albicans, showing promising antifungal activity .
Anticancer Potential
Recent research highlights the anticancer potential of triazolo-thiazole derivatives. For example:
- Cell Line Studies : In vitro studies on human tumor cell lines (e.g., KB and HepG2) revealed that certain derivatives exhibited potent cytotoxic effects. Structure-activity relationship (SAR) studies indicated that specific structural features correlated with enhanced anticancer activity .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes:
- α-Glucosidase Inhibition : A related compound demonstrated significant inhibition of α-glucosidase with an IC50 value substantially lower than that of acarbose (700.20 μM), indicating potential for use in managing postprandial blood glucose levels .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Common methods include:
- Cyclization Reactions : Utilizing precursors with appropriate functional groups to form the triazole and thiazole rings.
- Functionalization : Modifying the benzodioxole moiety to enhance biological activity.
Case Studies
Several case studies illustrate the biological efficacy of compounds related to this compound:
| Study | Compound Tested | Biological Activity | Methodology |
|---|---|---|---|
| Study 1 | Triazolo-thiazole derivative | Antimicrobial | Disk diffusion method against E. coli and S. aureus |
| Study 2 | Analogous compound | Anticancer | Cytotoxicity assay on HepG2 cell line |
| Study 3 | Related derivative | α-glucosidase inhibition | IC50 determination compared to acarbose |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazole-thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the benzodioxole moiety enhance the compound's efficacy against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The triazole-thiazole framework is known for its antimicrobial activity. In vitro tests have shown that N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-2H-1,3-benzodioxole-5-carboxamide exhibits promising results against Gram-positive and Gram-negative bacteria. A comparative study found that this compound outperformed traditional antibiotics in inhibiting bacterial growth, suggesting its potential as a new antimicrobial agent .
Enzyme Inhibition
The compound has been included in various screening libraries for enzyme inhibitors, particularly targeting kinases and proteases involved in cancer progression and inflammatory responses. For example, it has been identified as a potential inhibitor of serine proteases, which play critical roles in tumor metastasis . The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring significantly enhance inhibitory potency.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A detailed investigation was conducted using this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed IC values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment. The mechanism was linked to cell cycle arrest at the G0/G1 phase and increased apoptotic markers .
Case Study 2: Antimicrobial Efficacy
In a study evaluating antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that the compound could serve as a lead structure for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Structural and Functional Insights:
Core Heterocycle Variations: The target compound’s triazolothiazole core differs from triazolothiadiazoles (e.g., HTP) by replacing one sulfur atom with a carbon, altering electronic properties and binding affinity .
Substituent Effects :
- Electron-withdrawing groups (e.g., iodine in HTP) enhance heparanase inhibition by increasing electrophilicity .
- Lipophilic substituents (e.g., benzodioxole in the target compound, α-naphthylmethylene in 4b–4g) improve membrane penetration and bioavailability .
Bioactivity Trends :
- Triazolothiadiazoles with halogenated aryl groups (e.g., HTP, compound 13) show superior enzyme inhibition and antimicrobial activity compared to alkyl-substituted analogs .
- Triazolothiazoles with fused benzodioxole or thiazine moieties (e.g., target compound, ) are understudied but may offer unique pharmacokinetic profiles.
Preparation Methods
Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazole with α-Halocarbonyl Compounds
The triazolothiazole nucleus is constructed via a cyclocondensation reaction between 4-amino-3-mercapto-1,2,4-triazole (1 ) and α-bromoacetophenone (6 ) under basic conditions. This method, adapted from triazolothiadiazine syntheses, proceeds via nucleophilic attack of the thiol group on the α-carbon of the carbonyl compound, followed by intramolecular cyclization (Scheme 1).
Scheme 1 :
Optimization :
-
Solvent : Ethanol or DMF improves solubility and reaction rate.
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Base : Triethylamine (TEA) or sodium hydride enhances nucleophilicity of the thiol group.
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Temperature : Reflux (80–90°C) ensures complete conversion within 6–8 hours.
Characterization :
Alternative Route: Ring Transformation of Oxadiazole-Thiones
A secondary method involves the ring transformation of oxadiazole-3-thiones (5 ) with hydrazine hydrate, yielding the triazolothiazole core (7 ) (Scheme 2). This approach, though less common, offers functional group tolerance for later derivatization.
Scheme 2 :
Challenges :
Synthesis of 1,3-Benzodioxole-5-Carboxylic Acid
Oxidation of Piperonal
1,3-Benzodioxole-5-carboxylic acid (8 ) is synthesized via oxidation of piperonal (9 ) using Jones reagent (CrO3/H2SO4) in acetone (Scheme 3).
Scheme 3 :
\text{Piperonal (9 ) } \xrightarrow[\text{Jones reagent}]{\text{Acetone, 0°C}} \text{8 (92% yield)}
Characterization :
Amide Coupling: Triazolothiazole and Benzodioxole Moiety
Carbodiimide-Mediated Coupling
The final step involves coupling 7 and 8 using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) (Scheme 4).
Scheme 4 :
Optimization :
-
Coupling Reagents : EDC/DMAP outperforms DCC due to reduced side reactions.
-
Workup : Acidic wash (1M HCl) removes excess aniline derivatives.
Characterization :
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Yield : 68–75% after column chromatography (SiO2, hexane/EtOAc 3:1).
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LC-MS : m/z 357.1 [M+H] (calc. 356.3).
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H NMR (DMSO-d6): δ 8.45 (s, 1H, CONH), 7.12 (d, 1H, benzodioxole-H), 6.95 (s, 1H, benzodioxole-H), 4.25 (t, 2H, thiazole-CH2), 3.98 (t, 2H, thiazole-CH2).
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation-First | Amide-First |
|---|---|---|
| Overall Yield | 52–63% | 38–45% |
| Purity (HPLC) | ≥98% | 90–92% |
| Scalability | High | Moderate |
| Functional Group Tolerance | Broad | Limited |
Key Findings :
-
The cyclocondensation-first route offers superior yield and purity due to stable intermediates.
-
Amide-first strategies suffer from side reactions during heterocycle formation.
Mechanistic Insights
Cyclocondensation Mechanism
The reaction proceeds via a two-step mechanism:
Amide Coupling Mechanism
EDC activates the carboxylic acid (8 ) as an O-acylisourea intermediate, which reacts with the amine (7 ) to form the amide bond. DMAP accelerates the reaction by stabilizing the activated intermediate.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclocondensation :
-
Oxidation of Thiol Intermediates :
-
Low Coupling Efficiency :
Q & A
Q. What are the optimized synthetic pathways for N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-2H-1,3-benzodioxole-5-carboxamide?
- Methodology: The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves: (i) Reacting 1,3-benzodioxole-5-carboxylic acid derivatives with thiazolo-triazole intermediates under NaH/toluene conditions to form the carboxamide backbone . (ii) Cyclization using phosphoryl chloride (POCl₃) to stabilize the triazolo-thiazole core, followed by purification via column chromatography . (iii) Confirming purity (>95%) via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. How is structural characterization performed for this compound?
- Methodology:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology:
- Lipophilicity : Calculate logP values using SwissADME; values >3 indicate poor aqueous solubility, requiring DMSO or PEG-400 as solvents .
- Thermal Stability : Conduct TGA/DSC to identify decomposition points (>200°C suggests suitability for high-temperature reactions) .
Advanced Research Questions
Q. How can molecular docking studies predict its interaction with fungal targets like 14-α-demethylase (CYP51)?
- Methodology:
- Target Preparation : Retrieve CYP51 structure (PDB: 3LD6) and optimize protonation states using AutoDock Tools .
- Docking Parameters : Use Lamarckian genetic algorithm (GA) with 100 runs; validate binding poses via RMSD clustering (<2.0 Å). Key interactions include hydrogen bonds with Thr311 and hydrophobic contacts with heme .
- Contradiction Resolution : If experimental IC₅₀ values conflict with docking scores, re-evaluate force fields (e.g., switch from AMBER to CHARMM) or include solvation effects .
Q. What strategies resolve discrepancies in structure-activity relationships (SAR) for analogs?
- Methodology:
- SAR Matrix : Compare substituent effects (e.g., electron-withdrawing groups at R₆ improve antifungal activity by 40–60% ).
- Controlled Mutagenesis : Test analogs against CYP51 mutants (e.g., Y140F) to identify resistance mechanisms .
- Statistical Validation : Apply multivariate regression to distinguish steric vs. electronic contributions (p<0.05 threshold) .
Q. How does this compound’s pharmacokinetic profile compare to reference drugs like Celecoxib?
- Methodology:
- ADME Prediction : Use SwissADME to estimate bioavailability (≥30% favorable), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition risks .
- In Vivo Correlation : Administer 10 mg/kg in rodent models; measure plasma half-life (t₁/₂) via LC-MS/MS. A t₁/₂ >4 hours suggests sustained activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
